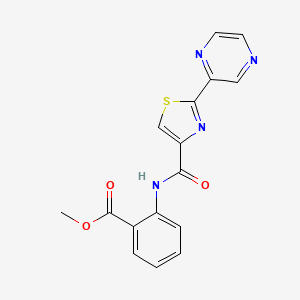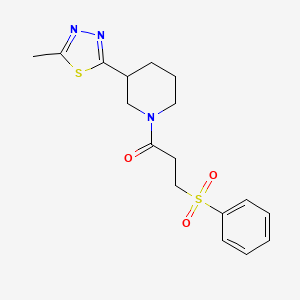![molecular formula C12H13BrFN3O2 B2810667 2-bromo-5-fluoro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-4-carboxamide CAS No. 1797201-14-9](/img/structure/B2810667.png)
2-bromo-5-fluoro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-5-fluoro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-4-carboxamide” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The bromo and fluoro refer to a bromine and fluorine atom respectively, attached to the pyridine ring . The N-[2-oxo-2-(pyrrolidin-1-yl)ethyl] part suggests the presence of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The carboxamide group (-CONH2) is a functional group consisting of a carbonyl (C=O) and amine (NH2) moieties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrrolidine rings, as well as the bromine, fluorine, and carboxamide groups . The relative positions of these groups within the molecule would determine its three-dimensional shape and possibly its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and pyrrolidine rings, as well as the bromine, fluorine, and carboxamide groups . For example, the bromine atom might make the molecule susceptible to reactions involving nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, compounds containing pyridine rings are often colorless and highly soluble in water and other polar solvents . The presence of the bromine and fluorine atoms might also influence the compound’s properties .properties
IUPAC Name |
2-bromo-5-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFN3O2/c13-10-5-8(9(14)6-15-10)12(19)16-7-11(18)17-3-1-2-4-17/h5-6H,1-4,7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRITQIRCASEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)C2=CC(=NC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-fluoro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2810585.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide](/img/structure/B2810586.png)
![5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2810588.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2810591.png)


![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2810594.png)

![N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2810599.png)


